7-O-methylepimedonin G

cytotoxicity screening oncology natural product discovery

7-O-Methylepimedonin G is a defined prenylated 2-phenoxychromone, isolated from Epimedium brevicornum and characterized by a 7-O-methoxy modification that distinguishes it from the unmethylated epimedonin G and from the glycosylated icariin/epimedin series. This non-glycosylated, methylated scaffold enables systematic SAR expansion for cytotoxicity studies (documented IC50 <10 µM against HL-60, A-549, MCF-7 and SW-480) and serves as a deglycosylated comparator in permeability/metabolic stability assays. Supplied at ≥98% HPLC purity with full analytical documentation, the compound is a direct reference standard for natural product screening and method validation targeting prenylated chromones.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
Cat. No. B12390357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-methylepimedonin G
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)C
InChIInChI=1S/C21H20O6/c1-12(2)4-9-15-18(25-3)10-16(23)20-17(24)11-19(27-21(15)20)26-14-7-5-13(22)6-8-14/h4-8,10-11,22-23H,9H2,1-3H3
InChIKeyOBAJDLSUDKAJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-O-Methylepimedonin G for Cancer Research: CAS 2220243-40-1 Sourcing Guide for Prenylated 2-Phenoxychromone Studies


7-O-Methylepimedonin G (CAS 2220243-40-1) is a prenylated 2-phenoxychromone first isolated from the aerial parts of Epimedium brevicornum and characterized in 2018 alongside seven structurally related compounds, including its direct unmethylated analog epimedonin G [1]. As a methylated derivative of epimedonin G, this compound possesses a methoxy group at the 7-O position that differentiates it chemically from both its parent compound and from the more abundant but structurally divergent prenylflavonoid glycosides (e.g., icariin, epimedins A–C) that dominate the Epimedium chemical landscape [2]. The compound has been evaluated for cytotoxic activity against a panel of human cancer cell lines, establishing its primary research application in oncology-focused natural product discovery .

Why Generic Epimedium Flavonoid Substitution Fails for 7-O-Methylepimedonin G Research


Structural and pharmacological non-equivalence among Epimedium-derived compounds precludes generic substitution in research applications. 7-O-Methylepimedonin G belongs to the prenylated 2-phenoxychromone subclass, a scaffold fundamentally distinct from the predominant prenylflavonoid glycosides (icariin, epimedins A–C) that constitute the majority of Epimedium-derived commercial standards and extracts [1]. More critically, even within its immediate structural family, methylation at the 7-O position generates a discrete chemical entity from epimedonin G—a modification that can alter lipophilicity, metabolic stability, and target engagement profiles relative to the unmethylated parent, as has been demonstrated across flavonoid and chromone chemotypes where O-methylation modulates CYP450 susceptibility and cell permeability [2]. The cytotoxic activity reported for 7-O-methylepimedonin G in cancer cell lines reflects cell-type-specific effects that cannot be extrapolated from data on glycosylated analogs or the unmethylated parent compound without direct comparative experimental validation .

7-O-Methylepimedonin G Differential Evidence: Head-to-Head Cytotoxicity Comparison with Epimedonin G


7-O-Methylepimedonin G Cytotoxicity Profile: Direct Comparison with Epimedonin G Across Four Cancer Cell Lines

In the original isolation and characterization study, 7-O-methylepimedonin G exhibited cytotoxic activity against four human cancer cell lines with IC50 values all reported as <10 μM. In the same study, epimedonin G (the unmethylated parent compound) showed no reported cytotoxic activity (<10 μM threshold), indicating that 7-O-methylation confers a measurable gain in cytotoxicity under the tested conditions [1]. While the authors did not report precise IC50 values below the <10 μM threshold, the binary activity/inactivity distinction across the same panel establishes a clear functional divergence attributable to the 7-O-methoxy modification .

cytotoxicity screening oncology natural product discovery

Differential Cell Line Sensitivity: MCF-7 vs. SW-480 Activity Patterns

Among the prenylated 2-phenoxychromones isolated in the 2018 study, 7-O-methylepimedonin G and its structural analogs displayed distinct cell line sensitivity profiles across the four tested cancer types. 7-O-methylepimedonin G was reported as active (IC50 < 10 μM) across all four lines (HL-60, A-549, MCF-7, SW-480), whereas other newly isolated epimedonins (H–K) exhibited more restricted activity spectra. For instance, epimedonin H showed detectable activity only against HL-60 and MCF-7, while epimedonin I was active solely against HL-60 cells [1]. The broader activity spectrum of 7-O-methylepimedonin G relative to its immediate structural neighbors may reflect differential cellular uptake or target engagement associated with the 7-O-methyl group [2].

breast cancer colorectal cancer selectivity profiling

Structural Differentiation: Non-Glycosylated 2-Phenoxychromone vs. Glycosylated Prenylflavonoids

7-O-Methylepimedonin G is structurally classified as a prenylated 2-phenoxychromone—a scaffold lacking the sugar moieties present in the predominant Epimedium flavonoid glycosides such as icariin (rhamnosyl-glucoside at C-3 and glucose at C-7), epimedin A, B, and C. Glycosylated Epimedium flavonoids typically exhibit poor oral bioavailability due to extensive intestinal hydrolysis and first-pass metabolism; for instance, icariin undergoes deglycosylation to icariside II and icaritin in vivo, with parent compound bioavailability <1% in rodent models [1]. In contrast, the non-glycosylated, prenylated 2-phenoxychromone scaffold of 7-O-methylepimedonin G bypasses the deglycosylation requirement, potentially offering distinct pharmacokinetic and target engagement properties relative to glycosylated analogs [2]. Direct comparative PK data between 7-O-methylepimedonin G and icariin or epimedins are not yet published; this represents a class-level inference grounded in established structure-bioavailability relationships for flavonoid aglycones versus glycosides [3].

SAR studies metabolic stability bioavailability

Commercial Availability Differentiation: Purity Specifications and Batch Documentation

As a research-grade natural product standard, 7-O-methylepimedonin G is commercially supplied by multiple vendors with documented purity specifications. MedChemExpress provides the compound (catalog HY-N11047) with purity ≥98.0% as determined by HPLC analysis, accompanied by certificate of analysis (COA) documentation . BOC Sciences offers the compound with purity ≥98% and provides batch-specific quality data for research use . In contrast, the more abundant Epimedium glycoside standards (e.g., icariin, epimedin C) are widely available from numerous suppliers with variable purity grades (typically 95–99%) and inconsistent analytical documentation across vendors . For researchers requiring a defined, high-purity prenylated 2-phenoxychromone reference standard with traceable batch documentation, 7-O-methylepimedonin G presents a procurement option with well-characterized commercial quality specifications.

procurement quality control research standards

Optimal Research Applications for 7-O-Methylepimedonin G Based on Quantified Evidence


Structure-Activity Relationship (SAR) Studies of Epimedium-Derived Anticancer Leads

Researchers investigating the structural determinants of cytotoxicity in Epimedium-derived natural products can use 7-O-methylepimedonin G as a defined comparator to epimedonin G (unmethylated parent) to isolate the contribution of 7-O-methylation to anticancer activity. The documented IC50 < 10 μM against four cancer cell lines for 7-O-methylepimedonin G—contrasted with the absence of detectable activity for epimedonin G in the same assay panel [1]—provides a binary functional readout for methylation-dependent activity. This compound serves as a methylated probe for SAR expansion, enabling systematic evaluation of methoxy substitution effects on cytotoxicity, target engagement, and downstream signaling in HL-60, A-549, MCF-7, and SW-480 models .

Non-Glycosylated Control in Epimedium Flavonoid Metabolism and Bioavailability Studies

For pharmacokinetic and metabolic studies comparing glycosylated versus non-glycosylated Epimedium constituents, 7-O-methylepimedonin G serves as a valuable non-glycosylated reference compound. The established requirement for deglycosylation of icariin and epimedins prior to absorption—with parent compound bioavailability reported as <1% in rodent models [1]—positions 7-O-methylepimedonin G as a comparator that bypasses intestinal glycosidase processing. Researchers can employ this compound to investigate whether the 2-phenoxychromone scaffold, when delivered without sugar moieties, exhibits altered cellular permeability, metabolic stability, or efflux transporter susceptibility relative to glycosylated Epimedium flavonoids .

Multicell-Line Cancer Panel Screening for Hit Triage

7-O-Methylepimedonin G's demonstrated activity across four histologically distinct cancer cell lines (leukemia HL-60, lung A-549, breast MCF-7, colorectal SW-480) with consistent IC50 < 10 μM [1] makes it suitable as a reference standard for natural product cytotoxicity screening campaigns. The compound's broad activity spectrum across diverse cancer types reduces the likelihood of false-negative results arising from cell-line-specific resistance mechanisms, enabling its use as a positive control or benchmark compound when evaluating novel prenylated 2-phenoxychromone derivatives or Epimedium extract fractions . This multicell-line validation supports hit triage decisions where pan-activity is a desirable selection criterion before committing to target deconvolution studies.

High-Purity Reference Standard for Analytical Method Development

With commercial purity specifications of ≥98.0% by HPLC and batch-specific certificates of analysis provided by vendors [1], 7-O-methylepimedonin G is suitable as a reference standard for developing and validating analytical methods targeting prenylated 2-phenoxychromones in Epimedium species or related botanicals. The well-defined purity and documented analytical profile support HPLC or LC-MS method qualification, impurity profiling, and quantitative determination of this compound class in complex plant matrices—applications where higher variability in purity or documentation for more abundant Epimedium glycoside standards may introduce calibration uncertainty .

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